molecular formula C8H5Cl2N3O2 B2638972 3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1518022-13-3

3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2638972
CAS No.: 1518022-13-3
M. Wt: 246.05
InChI Key: GLXITHYFCQWROV-UHFFFAOYSA-N
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Description

3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry due to its unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde, followed by chlorination and subsequent cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of glutamine synthetase, a key enzyme in the metabolism of certain amino acids . The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the metabolic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and carboxylic acid groups, along with the dichloro substitution, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c9-3-1-4(10)7-12-5(8(14)15)6(11)13(7)2-3/h1-2H,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXITHYFCQWROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=C(N2C=C1Cl)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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